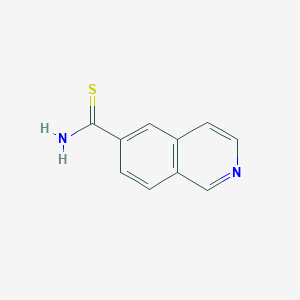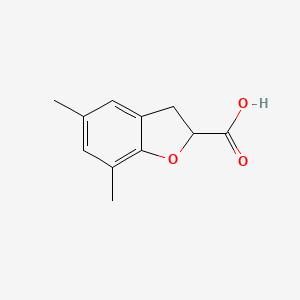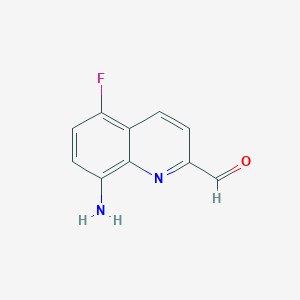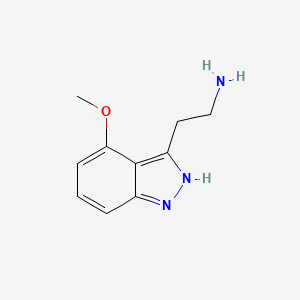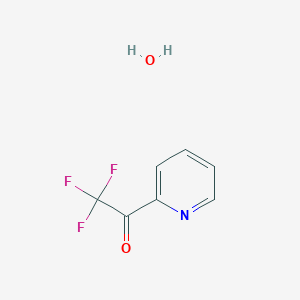
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate is a fluorinated organic compound with the chemical formula C7H6F3NO2. This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate typically involves the reaction of pyridine derivatives with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone: Similar structure but with the pyridine ring attached at a different position.
1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group but attached to a piperidine ring.
Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl): Similar trifluoromethyl group but attached to a pyrrole ring. These comparisons highlight the unique properties of this compound, particularly its specific interactions and applications
Propiedades
Fórmula molecular |
C7H6F3NO2 |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-pyridin-2-ylethanone;hydrate |
InChI |
InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h1-4H;1H2 |
Clave InChI |
UCVILOYFPYACRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C(F)(F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




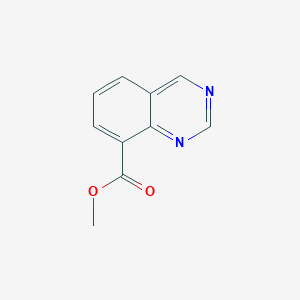
![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)

